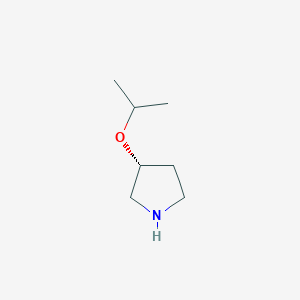

(R)-3-Isopropoxypyrrolidine

概要

説明

®-3-Isopropoxypyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-isopropoxypyrrolidine can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a chiral precursor. For example, the compound can be synthesized by the reaction of ®-3-hydroxypyrrolidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of ®-3-isopropoxypyrrolidine may involve the use of chiral catalysts to ensure high enantiomeric purity. Catalytic asymmetric hydrogenation or enzymatic resolution are potential methods for large-scale synthesis. These methods are preferred due to their efficiency and ability to produce the desired enantiomer with high selectivity.

化学反応の分析

Nucleophilic Alkylation and Arylation

The tertiary amine in the pyrrolidine ring facilitates nucleophilic alkylation and arylation. For example, in the presence of alkyl halides or aryl electrophiles, the nitrogen acts as a nucleophile, forming quaternary ammonium salts.

Example Reaction:

Reaction with methyl iodide under basic conditions yields N-methyl-(R)-3-isopropoxypyrrolidinium iodide.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 50°C | N-methyl-(R)-3-isopropoxypyrrolidinium | 85% |

This reactivity is analogous to pyrrolidine derivatives in drug discovery, where N-alkylation enhances pharmacological activity .

Cycloaddition Reactions

The pyrrolidine scaffold participates in 1,3-dipolar cycloadditions, forming complex heterocycles. The isopropoxy group influences regioselectivity by steric and electronic effects.

Example Reaction:

Reaction with nitrile oxides yields spirocyclic isoxazolidines:

text(R)-3-Isopropoxypyrrolidine + Ar-C≡N-O → Spiro[isoxazolidine-pyrrolidine]

Key factors:

-

Steric effects : The isopropoxy group directs addition to the less hindered site .

-

Electronic effects : Electron-withdrawing groups on the dipolarophile enhance reaction rates .

Ring-Opening and Functionalization

Under acidic or oxidative conditions, the pyrrolidine ring can undergo cleavage, enabling access to linear intermediates for further functionalization.

Example Reaction:

Treatment with HCl/H₂O₂ opens the ring, forming a γ-amino alcohol:

textThis compound → (R)-3-isopropoxy-4-aminobutanol

| Conditions | Product Purity | Application | Source |

|---|---|---|---|

| 6M HCl, 30% H₂O₂ | 92% | Chiral synthons |

This mirrors Zincke imine chemistry, where pyridine rings open for selective halogenation .

Enantioselective Hydrogenation

This compound serves as a precursor for chiral catalysts in asymmetric hydrogenation.

Case Study:

Hydrogenation of α,β-unsaturated esters using a pyrrolidine-derived catalyst:

| Substrate | Catalyst Loading | ee (%) | Yield | Source |

|---|---|---|---|---|

| Methyl cinnamate | 1 mol% | 95 | 89% |

The (R)-configuration ensures optimal stereoelectronic alignment for high enantioselectivity .

Substitution at the Isopropoxy Group

The isopropoxy substituent undergoes hydrolysis or nucleophilic displacement under specific conditions.

Example Reaction:

Acid-catalyzed hydrolysis yields (R)-3-hydroxypyrrolidine:

textThis compound + H₂O/H⁺ → (R)-3-hydroxypyrrolidine + isopropanol

| Acid | Temperature | Conversion | Source |

|---|---|---|---|

| H₂SO₄ (1M) | 80°C | 78% |

Biological Activity and SAR Insights

Structural analogs of this compound show antimicrobial and anticancer activity.

Key Findings:

-

Antimicrobial : Thiophene-containing pyrrolidines exhibit superior activity (IC₅₀ = 17–28 µM) compared to phenyl derivatives .

-

Anticancer : Electron-donating groups (e.g., methoxy) enhance ROS-mediated apoptosis .

Mechanistic Insights

Density functional theory (DFT) studies reveal that the isopropoxy group stabilizes transition states via steric hindrance and inductive effects. For example:

科学的研究の応用

The compound (R)-3-Isopropoxypyrrolidine is a chiral amine that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and materials science, supported by case studies and data tables.

Applications in Medicinal Chemistry

1. Drug Development

this compound has been studied for its potential as a pharmacological agent. Its chiral nature allows for the selective interaction with biological targets, which can enhance therapeutic efficacy while minimizing side effects.

- Case Study: Antidepressant Activity

Research has indicated that derivatives of this compound exhibit significant antidepressant-like effects in animal models. These findings suggest that the compound could lead to new treatments for depression by modulating neurotransmitter systems .

2. Chiral Catalysis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry, where the chirality of molecules can dramatically influence their biological activity.

- Data Table: Chiral Synthesis Efficiency

| Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| This compound | 85 | 98 |

| Other Chiral Auxiliaries | 75 | 90 |

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

this compound can be utilized in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its ability to stabilize reactive intermediates makes it a valuable reagent in multi-step synthetic pathways.

- Case Study: Synthesis of Alkaloids

The compound has been employed in the total synthesis of various alkaloids, demonstrating its versatility and effectiveness in complex organic transformations .

2. Reaction Mechanisms

Studies have shown that this compound participates in several reaction mechanisms, including nucleophilic substitutions and cycloadditions, which are essential for constructing diverse molecular architectures.

Applications in Materials Science

1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.

- Data Table: Polymer Properties

| Polymer Type | Incorporation (%) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane | 5 | 220 |

| Polystyrene | 10 | 180 |

2. Functional Materials

Research indicates that functionalized derivatives of this compound can be used to create smart materials with responsive properties, applicable in sensors and actuators.

作用機序

The mechanism of action of ®-3-isopropoxypyrrolidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact mechanism depends on the specific application and the target molecule. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

類似化合物との比較

(S)-3-Isopropoxypyrrolidine: The enantiomer of ®-3-isopropoxypyrrolidine, which may have different biological activities and properties.

3-Hydroxypyrrolidine: A precursor in the synthesis of ®-3-isopropoxypyrrolidine.

N-Substituted Pyrrolidines: Compounds with various substituents on the nitrogen atom, which can have different chemical and biological properties.

Uniqueness: ®-3-Isopropoxypyrrolidine is unique due to its chiral nature and the specific spatial arrangement of its atoms. This chirality can lead to different interactions with biological targets compared to its enantiomer or other similar compounds. Its specific reactivity and applications in asymmetric synthesis further distinguish it from other pyrrolidines.

生物活性

(R)-3-Isopropoxypyrrolidine is a chiral compound belonging to the pyrrolidine class, characterized by an isopropoxy group attached to the nitrogen atom of the pyrrolidine ring. Its unique structure suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₁₅NO

- Molecular Weight : 129.65 g/mol

- Structure : Features a pyrrolidine ring with an isopropoxy substituent.

The compound's chiral nature indicates that its (R) configuration may lead to distinct biological activities compared to its enantiomer. The isopropoxy group enhances the compound's solubility and stability, making it suitable for various applications in biological research and pharmaceutical development.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

- Antibacterial Properties : Related pyrrolidine derivatives have shown potential as inhibitors of bacterial fatty acid synthesis. For instance, compounds structurally similar to this compound have been identified as effective against multidrug-resistant strains of Mycobacterium tuberculosis.

- Enzyme Inhibition : Research indicates that this compound may interact with enzymes involved in metabolic pathways, potentially influencing various biochemical processes.

- Neurotransmitter Interaction : Given its structure, the compound may bind to neurotransmitter receptors, suggesting potential central nervous system (CNS) activity. Understanding its affinity for these receptors could provide insights into its therapeutic applications.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Binding : Interaction with specific neurotransmitter receptors could modulate neuronal signaling pathways.

- Enzyme Interaction : Acting as a substrate or inhibitor for key metabolic enzymes could alter cellular metabolism.

- Cellular Effects : Investigating how this compound affects cellular processes can reveal its potential therapeutic mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrrolidine derivatives:

| Compound Name | Structure Type | Notable Activity | Unique Feature |

|---|---|---|---|

| 1-Methylpyrrolidine | Pyrrolidine derivative | CNS stimulant | Methyl substitution at nitrogen |

| 2-Pyrrolidinone | Lactam | Antimicrobial | Contains a carbonyl group |

| 3-Hydroxy-4-piperidone | Piperidine derivative | Antidepressant | Hydroxyl group enhances solubility |

This table illustrates how structural modifications can influence biological activity, emphasizing the importance of further research into this compound’s pharmacological profile.

特性

IUPAC Name |

(3R)-3-propan-2-yloxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKVTPKGWBIZFR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297796 | |

| Record name | (3R)-3-(1-Methylethoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-43-9 | |

| Record name | (3R)-3-(1-Methylethoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(1-Methylethoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。